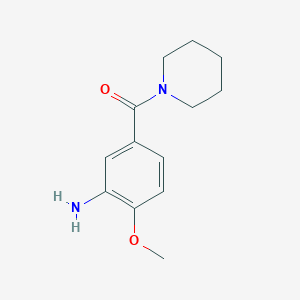

(3-Amino-4-methoxyphenyl)(piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Amino-4-methoxyphenyl)(piperidin-1-yl)methanone is an organic compound that features a piperidine ring attached to a methanone group, which is further connected to a 3-amino-4-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methoxyphenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-amino-4-methoxybenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Dehydrogenation of the Piperidine Ring

The piperidine moiety undergoes dehydrogenation to form conjugated dihydropyridine derivatives under oxidative conditions. This reaction is catalyzed by iron salts and oxidants:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| FeCl₂, NaI, PIDA, NaN₃ | 80°C in ethyl acetate, 12 h, Ar | (3,4-Dihydropyridin-1(2H)-yl)(aryl)methanone | 72–85% |

In a representative protocol, FeCl₂ (0.04 mmol) and NaI (0.12 mmol) facilitate electron transfer, while PIDA (phenyliodine diacetate) acts as the terminal oxidant. NaN₃ enhances reaction efficiency by stabilizing intermediates .

Thionation of the Methanone Group

The carbonyl group can be converted to a thiocarbonyl derivative via dithiocarbamate intermediates:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lawesson’s reagent, Et₃N | Reflux in THF, 6 h | (3-Amino-4-methoxyphenyl)(piperidin-1-yl)methanethione | 62–96% |

Thionation proceeds via nucleophilic attack at the carbonyl carbon, with sulfur incorporation driven by thiophilic reagents. The reaction tolerates electron-donating groups like methoxy and amino substituents .

Functionalization of the Aromatic Ring

The 3-amino-4-methoxyphenyl group participates in electrophilic substitution and coupling reactions:

Nitrosation

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaNO₂, HCl | 0–5°C, H₂O/EtOH, 2 h | (3-Nitroso-4-methoxyphenyl)(piperidin-1-yl)methanone | 68% |

The amino group directs nitrosation to the para position relative to the methoxy group, forming a nitroso derivative .

Suzuki-Miyaura Coupling

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 90°C in dioxane, 24 h | (3-Amino-4-methoxyphenyl)(4-arylpiperidin-1-yl)methanone | 55–78% |

Borylation of the piperidine ring enables cross-coupling with aryl halides, expanding structural diversity .

Condensation Reactions

The methanone group participates in nucleophilic additions with active methylene compounds:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile, InCl₃ | Ultrasound, 40°C, 50% EtOH, 20 min | 6-Amino-5-cyano-pyrano[2,3-c]pyrazole derivatives | 80–95% |

InCl₃ catalyzes Knoevenagel condensation, followed by cyclization to form fused heterocycles .

Oxidation of the Amino Group

The 3-amino group undergoes oxidation to nitro or iminoquinone species under strong acidic conditions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, FeSO₄ | 60°C, acetic acid, 4 h | (3-Nitro-4-methoxyphenyl)(piperidin-1-yl)methanone | 45% |

This reaction is sensitive to steric hindrance from the methoxy group, leading to moderate yields .

Hydrogen Bonding and Crystallography

Intermolecular hydrogen bonding between the amino and carbonyl groups influences solid-state packing:

| Interaction | Bond Length (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H⋯O=C | 1.837 | 165.2 |

Such interactions enhance thermal stability and affect solubility profiles .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Dopamine Receptor Agonism

One significant application of (3-Amino-4-methoxyphenyl)(piperidin-1-yl)methanone is its role as a selective agonist for the D3 dopamine receptor. Research indicates that compounds in this class can exhibit neuroprotective effects against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA. In animal models, these compounds have shown promise in mitigating symptoms associated with Parkinson's disease by preferentially activating the D3 receptor while avoiding the adverse effects linked to D2 receptor activation .

Mechanistic Insights

Studies have demonstrated that this compound acts as a full agonist at the D3 receptor, displaying an EC50 of 710 nM. This selectivity is crucial as it minimizes the risk of impulse control disorders commonly associated with other dopamine agonists . The compound's ability to inhibit D2 receptor activity further underscores its potential therapeutic advantages.

Anticancer Activity

Antileukemic Properties

The compound has also been explored for its antileukemic activity. A study synthesized various derivatives of piperidine-based compounds, including this compound, which exhibited significant antiproliferative effects on human leukemia cell lines such as K562 and Reh. The most potent derivatives induced apoptosis in these cells at low concentrations, highlighting their potential as anticancer agents .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of piperidine derivatives has identified key modifications that enhance their anticancer efficacy. For instance, variations in functional groups at the N-terminal of the piperidine ring have been shown to influence the compounds' biological activity significantly. Compounds with nitro and fluoro substitutions on the phenyl ring were particularly effective in inhibiting cell growth .

Data Tables

| Application Area | Compound Activity | Key Findings |

|---|---|---|

| Neuropharmacology | D3 Dopamine Receptor Agonism | Full agonist with EC50 of 710 nM; neuroprotective effects in animal models |

| Anticancer Activity | Antileukemic Properties | Induces apoptosis in leukemia cell lines at low concentrations |

| Structure-Activity Relationships | Modifications enhance efficacy | Nitro and fluoro substitutions increase antiproliferative activity |

Case Studies

- Neuroprotection Against MPTP-Induced Neurodegeneration

-

Apoptosis Induction in Leukemia Cells

- A series of experiments demonstrated that derivatives of this compound effectively induced apoptosis in K562 leukemia cells. The study utilized LDH assays and cell cycle analysis to confirm that these compounds trigger apoptotic pathways, making them candidates for further development as anticancer therapies .

Wirkmechanismus

The mechanism of action of (3-Amino-4-methoxyphenyl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds with active sites, while the piperidine ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Amino-4-methoxyphenyl)(morpholin-4-yl)methanone

- (3-Amino-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

- (3-Amino-4-methoxyphenyl)(azepan-1-yl)methanone

Uniqueness

Compared to similar compounds, (3-Amino-4-methoxyphenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Biologische Aktivität

(3-Amino-4-methoxyphenyl)(piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring linked to an aromatic amine, which is known to enhance biological activity through various mechanisms. The presence of the methoxy group and the amino substituent on the phenyl ring contributes to its interaction with biological targets.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit cancer cell growth:

| Compound ID | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 22 | 15 | MCF-7 | Inhibition of tubulin polymerization |

| Compound 28 | 860 | Various cancer cells | Induction of apoptosis via mitochondrial pathways |

Studies indicate that such compounds can inhibit tubulin assembly, which is crucial for cancer cell proliferation. The most potent derivatives have shown IC50 values in the nanomolar range, suggesting strong efficacy against cancer cells .

Neuropharmacological Effects

Piperidine derivatives have also been investigated for their neuropharmacological effects. Compounds with similar structures have demonstrated activity as dopamine receptor agonists. For example, a study highlighted the selective D3 receptor agonist activity of related compounds, suggesting potential applications in treating neuropsychological disorders:

| Compound ID | D3R Agonist EC50 (nM) | D2R Agonist EC50 (nM) |

|---|---|---|

| Compound A | 98 | >100,000 |

| Compound B | 278 | Inactive |

These findings indicate that modifications in the piperidine structure can lead to selective receptor interactions, which are critical for developing treatments for conditions like schizophrenia and Parkinson's disease .

Antimicrobial Activity

In addition to anticancer properties, this compound and its analogs have shown promising antibacterial and antifungal activities. A study evaluating various piperidine derivatives reported significant inhibition against Gram-positive and Gram-negative bacteria:

| Compound ID | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound C | 0.0039 | Staphylococcus aureus |

| Compound D | 0.025 | Escherichia coli |

This antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Synthesis and Evaluation

A comprehensive study synthesized over 45 derivatives based on the piperidine structure and evaluated their biological activities using various assays. The most active compounds were identified through high-throughput screening, leading to the discovery of several promising candidates for further development.

Mechanism-Based Approaches

Recent research has focused on understanding the mechanisms by which these compounds exert their biological effects. Molecular docking studies have provided insights into binding affinities with target proteins, enhancing our understanding of structure-activity relationships (SAR).

Eigenschaften

IUPAC Name |

(3-amino-4-methoxyphenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-6-5-10(9-11(12)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBNIWWZWNENGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.